6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine
Overview
Description
6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine is an organic compound with the molecular formula C11H15N It is a derivative of benzocycloheptene, characterized by the presence of an amine group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine typically involves the reduction of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one followed by amination. One common method includes:
Reduction: The ketone group in 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine: Similar structure but with the amine group at the 5th position.
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: A ketone derivative with a similar core structure.
2-Bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ylamine: A brominated derivative with potential for further functionalization
Uniqueness
6,7,8,9-Tetrahydro-5H-benzocyclohepten-7-ylamine is unique due to the position of the amine group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11H,5-8,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKVEHAWZXNHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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